GABAB Receptor Antagonist Potency: Quantified pA2 Values in Peripheral and Central Preparations
3-Aminopropane-1-sulfonamide analogues exhibit GABAB receptor antagonism with pA2 values between 4.1 and 4.3 in both guinea-pig isolated ileum and rat neocortical slices [1]. This positions these compounds as a distinct class of GABAB hetero-receptor antagonists, contrasting with the more potent phosphinic acid antagonists like CGP 76290A, which has a pA2 of 7.1 ± 0.05 [2]. The lower potency of 3-aminopropanesulfonamide analogues may be advantageous for studies requiring partial antagonism or for probing receptor subtypes with different ligand sensitivities.
| Evidence Dimension | GABAB receptor antagonist potency |
|---|---|
| Target Compound Data | pA2 = 4.1-4.3 |
| Comparator Or Baseline | CGP 76290A (phosphinic acid antagonist) |
| Quantified Difference | pA2 difference of ~2.8-3.0 log units (approximately 630-1000 fold lower potency) |
| Conditions | Guinea-pig isolated ileum and rat neocortical slices; baclofen-induced depression |
Why This Matters
This quantitative differentiation is critical for researchers designing experiments requiring graded receptor inhibition or investigating the pharmacology of less potent GABAB antagonists.
- [1] Ong J, Kerr DI, Bowden JC, Prager RH. Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations. Eur J Pharmacol. 1999;367(2-3):207-211. View Source
- [2] Reference Citation Analysis. Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors... including CGP 76290A data. Accessed April 18, 2026. View Source
